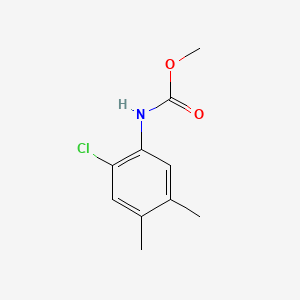

Methyl (6-chloro-3,4-xylyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

945-88-0 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

methyl N-(2-chloro-4,5-dimethylphenyl)carbamate |

InChI |

InChI=1S/C10H12ClNO2/c1-6-4-8(11)9(5-7(6)2)12-10(13)14-3/h4-5H,1-3H3,(H,12,13) |

InChI Key |

WIAWLGRAEASVBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)NC(=O)OC |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Studies

General Principles of Carbamate (B1207046) Synthesis in Research

The formation of the carbamate functional group can be achieved through several synthetic strategies. The choice of method often depends on the starting materials' availability, the desired scale of the reaction, and the presence of other functional groups in the molecule. For a compound like Methyl (6-chloro-3,4-xylyl)carbamate, the key is the formation of the carbamate linkage between a derivative of 6-chloro-3,4-xylenol and a methylamine (B109427) moiety.

Amination (Carboxylation) Approaches

Amination, or carboxylation, approaches involve the reaction of an amine with a carbonyl-containing compound. One of the most direct methods for synthesizing carbamates is the reaction of an alcohol with an isocyanate. In the context of this compound, this would involve the reaction of 6-chloro-3,4-xylenol with methyl isocyanate. This reaction is typically catalyzed by a tertiary amine or an organotin compound.

Another carboxylation approach involves the use of phosgene or its derivatives. For instance, 6-chloro-3,4-xylenol can be reacted with phosgene to form a chloroformate. This intermediate is then reacted with methylamine to yield the desired carbamate. Due to the high toxicity of phosgene, alternative and safer phosgene equivalents, such as triphosgene or carbonyldiimidazole, are often preferred in academic research.

A greener approach that has gained traction is the use of carbon dioxide as a C1 source. nih.gov This can be achieved through a three-component coupling reaction of an amine, carbon dioxide, and an alkyl halide. nih.govgoogle.com

Rearrangement Reactions (e.g., Curtius Rearrangement)

Rearrangement reactions provide an alternative pathway to isocyanates, which are key intermediates in carbamate synthesis. The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. organic-chemistry.orggoogle.com This isocyanate can then be trapped by an alcohol to form a carbamate. organic-chemistry.org For the synthesis of this compound, a carboxylic acid precursor would be converted to an acyl azide, which would then undergo the Curtius rearrangement in the presence of methanol to yield the final product. google.comgoogle.com

The Hofmann rearrangement of a primary amide in the presence of a halogen and a base also produces an isocyanate intermediate that can be trapped with an alcohol to form a carbamate. chemsynthesis.com

| Rearrangement Reaction | Starting Material | Key Intermediate | Product |

| Curtius Rearrangement | Acyl azide | Isocyanate | Carbamate, Amine, or Urea |

| Hofmann Rearrangement | Primary amide | Isocyanate | Carbamate or Amine |

Three-Component Coupling Strategies

Modern synthetic chemistry often favors multi-component reactions due to their efficiency and atom economy. Three-component coupling strategies for carbamate synthesis have been developed, which allow for the direct formation of the carbamate from simpler starting materials. nih.gov A common approach involves the coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a suitable base. nih.govgoogle.com This method avoids the handling of toxic reagents like phosgene and isocyanates. nih.gov In the synthesis of this compound, this could hypothetically involve the reaction of 6-chloro-3,4-xylylamine, carbon dioxide, and a methylating agent.

Methodologies for Compound Preparation and Purity Assessment in Academic Studies

Following the synthesis of a compound, rigorous purification and characterization are essential to ensure its identity and purity.

Recrystallization Techniques

Recrystallization is a fundamental technique for the purification of solid organic compounds. organic-chemistry.orgsigmaaldrich.combldpharm.com The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. organic-chemistry.org For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. organic-chemistry.org

The general procedure for recrystallization involves:

Dissolving the impure solid in a minimum amount of a hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed, which promotes the formation of pure crystals.

Collecting the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering impurities.

Drying the crystals to remove any residual solvent.

The choice of solvent is critical and is often determined empirically through small-scale solubility tests.

Identity Verification Methods (e.g., Melting Points)

Once a compound has been purified, its identity and purity must be confirmed. Melting point determination is a simple yet effective method for this purpose. A pure crystalline solid will have a sharp and well-defined melting point range, typically spanning 1-2°C. The presence of impurities will generally cause a depression and broadening of the melting point range.

The identity of a synthesized compound can be further confirmed by a mixed melting point experiment. In this technique, a small amount of the synthesized compound is mixed with an authentic sample of the same compound. If the melting point of the mixture is sharp and unchanged from that of the authentic sample, it provides strong evidence that the two samples are identical.

Derivatization Strategies for Research Applications

Derivatization is a common strategy in analytical chemistry to modify a chemical compound to enhance its detection and quantification. For this compound, various derivatization techniques are employed, particularly for gas chromatography applications.

A well-established method for the determination of this compound residues involves its hydrolysis followed by chloroacetylation for analysis by gas chromatography. An analytical method was developed for determining residues of this compound, also known as Banol, in various agricultural products scispace.com.

The process begins with the extraction of the compound from the sample matrix using a solvent like methylene (B1212753) chloride. Following a cleanup procedure, the carbamate is hydrolyzed. This is typically achieved by heating the compound in an aqueous sodium hydroxide solution. The hydrolysis reaction breaks the carbamate linkage, yielding 6-chloro-3,4-xylenol. This resultant phenol (B47542) is then derivatized by reacting it with chloroacetic anhydride (B1165640) in a benzene (B151609) solution. The resulting chloroacetate derivative is more volatile and thermally stable, making it suitable for gas chromatographic analysis. An aliquot of the dried benzene phase containing the derivatized product is then injected into the gas chromatograph for separation and detection scispace.com.

The efficiency of this method has been demonstrated through recovery studies. For instance, in Bermuda grass, the recovery of this compound averaged 83% at a concentration of 30 ppm, 86% at 3 ppm, and 95% at 0.1 ppm. The minimum detectability for a 25-gram aliquot was reported to be 0.04 ppm scispace.com.

Table 1: Recovery of this compound after Hydrolysis and Chloroacetylation

| Sample Matrix | Concentration (ppm) | Average Recovery (%) |

| Bermuda Grass | 30 | 83 |

| Bermuda Grass | 3 | 86 |

| Bermuda Grass | 0.1 | 95 |

| Apples | 0.2 | 91 |

| Apples | 0.1 | 74 |

| Tomatoes | 0.2 | 91 |

| Tomatoes | 0.1 | 74 |

| Cucumbers | 0.2 | 91 |

| Cucumbers | 0.1 | 74 |

| Milk | 0.1 | 82 |

For enhanced detection in gas chromatography, particularly with electron capture detection (ECD) or negative ion chemical ionization-mass spectrometry (NICI-MS), derivatization with pentafluorobenzyl reagents is a common strategy. One such reagent is α-Bromo-2,3,4,5,6-pentafluorotoluene, also known as pentafluorobenzyl bromide (PFB-Br) tandfonline.com.

This derivatization technique is particularly useful for compounds that contain functional groups amenable to alkylation, such as phenols. In the case of this compound, the initial hydrolysis step (as described in 2.3.1) would be necessary to liberate the phenolic 6-chloro-3,4-xylenol. This phenol can then be reacted with PFB-Br in the presence of a base to form the pentafluorobenzyl ether derivative. The high degree of fluorination in the resulting derivative significantly enhances its electron-capturing properties, leading to a much lower detection limit when using an electron capture detector tandfonline.com.

This method is widely applied for the analysis of various compounds, including fatty acids and isoprostanes, where the formation of pentafluorobenzyl esters or ethers greatly improves the sensitivity of the analysis tandfonline.com.

Chemical Stability and Non-Biological Degradation Mechanisms

The chemical stability of this compound is a critical factor in its environmental persistence and analytical methodology. Its degradation can occur through several non-biological pathways, primarily hydrolysis and photolysis.

The stability of carbamates, including this compound, in aqueous solutions is highly dependent on the pH of the solution. Generally, carbamates exhibit greater stability in acidic to neutral conditions and are susceptible to hydrolysis in alkaline environments.

In neutral and alkaline solutions, carbamates can undergo a specific base-catalyzed cyclization, leading to the release of the parent phenol. The rate of hydrolysis is often catalyzed by the presence of plasma from various species. The hydrolytic stability of carbamates can vary significantly based on their specific chemical structure and the experimental conditions researchgate.net. For instance, some N,N-disubstituted carbamates have been found to be stable in both buffer and plasma solutions, while monosubstituted carbamates can be highly unstable at a pH of 7.4 researchgate.net.

The hydrolysis of carbamates is a key consideration in both their environmental fate and in the development of analytical methods, as it can be a controlled step for derivatization or a factor leading to degradation of the analyte.

Photolytic decomposition, or photodegradation, is another significant non-biological degradation pathway for carbamate pesticides. This process involves the breakdown of the chemical compound by light, particularly ultraviolet (UV) radiation from sunlight scispace.comorst.edu.

Direct photolysis occurs when the pesticide molecule itself absorbs light energy, leading to its excitation and subsequent chemical transformation. This can involve the homolytic or heterolytic cleavage of chemical bonds. Indirect photolysis can also occur, where other substances in the environment, known as photosensitizers, absorb light energy and then transfer it to the pesticide molecule, initiating its degradation scispace.com.

The rate and pathways of photolytic decomposition of carbamates can be influenced by several factors, including the intensity and wavelength of the light, the presence of photosensitizers, the pH of the medium, and the type of solvent or environmental matrix. For some carbamates, photolysis in the presence of organic solvents has been shown to lead to photooxidation and the formation of various degradation products. In some cases, photomineralization, the complete breakdown of the organic molecule to inorganic products like carbon dioxide and water, can be a major degradation pathway nih.gov.

Generally, under sunlight and in alkaline water, the decomposition of carbamate compounds is more rapid. The study of photolytic decomposition is crucial for understanding the environmental persistence of these compounds and for developing remediation strategies for contaminated water sources scispace.com.

Molecular and Biochemical Mechanisms of Action

Acetylcholinesterase (AChE) Inhibition Dynamics

The interaction between Methyl (6-chloro-3,4-xylyl)carbamate and acetylcholinesterase is a dynamic process characterized by the carbamoylation of the enzyme's active site, the reversible nature of this inhibition, and the subsequent accumulation of the neurotransmitter acetylcholine (B1216132).

A key feature of the inhibition of acetylcholinesterase by carbamates, including this compound, is its reversible nature. The carbamoylated enzyme can undergo spontaneous hydrolysis, a process called decarbamoylation, which regenerates the active enzyme. This process is significantly slower than the deacetylation that occurs after the hydrolysis of acetylcholine but is faster than the dephosphorylation observed with organophosphate inhibitors. The rate of decarbamoylation determines the duration of the inhibitory effect. For carbamates in general, the half-life of the carbamoylated enzyme can range from minutes to hours. This reversibility is a crucial distinction from the irreversible inhibition caused by organophosphates.

The inhibition of acetylcholinesterase by this compound leads to a buildup of acetylcholine in the synaptic cleft. Under normal physiological conditions, AChE rapidly breaks down acetylcholine, terminating the nerve signal. When AChE is inhibited, acetylcholine persists in the synapse, leading to continuous stimulation of cholinergic receptors on the postsynaptic membrane. This overstimulation of muscarinic and nicotinic receptors is the underlying cause of the toxic effects associated with exposure to this compound.

Comparative Analysis with Other Cholinesterase Inhibitors

Understanding the mechanism of this compound is enhanced by comparing it with other classes of cholinesterase inhibitors, most notably organophosphates.

Both carbamates and organophosphates target and inhibit acetylcholinesterase. However, the nature of their interaction with the enzyme's active site differs significantly.

| Feature | This compound (Carbamate) | Organophosphate Insecticides |

| Enzyme Inhibition | Reversible | Effectively Irreversible |

| Chemical Process | Carbamoylation | Phosphorylation |

| Bond with Active Site | Unstable covalent bond | Stable covalent bond |

| Spontaneous Reactivation | Yes (Decarbamoylation) | Very slow to negligible |

| Duration of Action | Generally shorter | Generally longer |

The fundamental difference lies in the stability of the bond formed with the serine residue in the acetylcholinesterase active site. The carbamoyl-enzyme complex formed by this compound is relatively unstable and can be hydrolyzed to restore enzyme function. In contrast, the phosphoryl-enzyme complex formed by organophosphates is extremely stable, leading to what is often considered irreversible inhibition. This distinction has significant implications for the duration of toxic effects and the approach to medical treatment following exposure.

Intracellular and Subcellular Targets in Research Models

Currently, publicly available scientific literature does not provide specific details regarding the intracellular and subcellular targets of this compound beyond its well-documented interaction with acetylcholinesterase at synaptic junctions. Research has predominantly focused on its primary mechanism of neurotoxicity via AChE inhibition. Further studies would be required to investigate potential secondary targets or effects at the subcellular level in various research models.

Metabolism and Biotransformation in Biological Systems

Metabolic Fate in Model Organisms (Excluding Human Data)

Studies in model organisms, particularly using in vitro liver preparations, have been instrumental in elucidating the metabolic fate of Methyl (6-chloro-3,4-xylyl)carbamate. These models provide a controlled environment to identify metabolic pathways and the resulting metabolites without the complexities of a whole-animal system.

In vitro investigations utilizing rat liver fractions have been fundamental in characterizing the metabolism of this compound. The rat liver microsome-NADPH2 system is a well-established model that contains a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for oxidative metabolism. When this compound is incubated with this system, it undergoes significant biotransformation. The requirement of NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form) indicates that the metabolic processes are dependent on NADPH-cytochrome P450 reductase, which facilitates the transfer of electrons to CYP enzymes, enabling the oxidation of the substrate. These studies have successfully demonstrated the conversion of the parent compound into various metabolic products.

Following incubation in the rat liver microsome-NADPH2 system, specific metabolites of this compound have been identified. Two of the primary metabolites characterized are N-hydroxymethyl Banol and 2-chloro-4,5-xylenol. The formation of N-hydroxymethyl Banol is a result of the hydroxylation of the N-methyl group, a common oxidative reaction for N-methylcarbamates. The other identified metabolite, 2-chloro-4,5-xylenol, is formed through the hydrolytic cleavage of the carbamate (B1207046) ester bond, releasing the phenolic moiety of the parent compound. The identification of these metabolites provides a clear indication of the key enzymatic pathways involved in the degradation of this insecticide.

Identified Metabolites of this compound in Rat Liver Microsomes

| Metabolite Name | Parent Compound | Metabolic Pathway |

|---|---|---|

| N-hydroxymethyl Banol | This compound | Oxidative (N-methyl hydroxylation) |

While detailed quantitative data across a wide range of species for this compound is not extensively documented in publicly available literature, it is a well-established principle in toxicology that significant quantitative and qualitative differences in metabolite profiles exist between species. For instance, it has been noted that rat liver preparations were particularly effective in producing the N-hydroxymethylcarbamate metabolite of Banol.

In comparative in vitro metabolism studies of other carbamates, such as carbosulfan, in liver microsomes from rats, mice, and monkeys, notable differences in the rates of metabolism and the abundance of various metabolites have been observed. For example, the rate of degradation of some compounds follows the order of rat > monkey > human, with N-dealkylation being a predominant pathway that varies significantly among species. The formation of certain metabolites can be prominent in one species and minor or absent in another, which can have significant implications for the extrapolation of toxicological data from animal models. These species-specific variations are often attributed to differences in the expression and activity of metabolic enzymes like cytochrome P450s.

Pathways of Biotransformation

The biotransformation of this compound proceeds through two primary pathways: oxidative and hydrolytic. These pathways are responsible for the detoxification and subsequent elimination of the compound from the biological system.

Oxidative pathways, primarily mediated by cytochrome P450 enzymes in the liver, are a major route for the metabolism of many xenobiotics, including carbamate insecticides. For this compound, a key oxidative reaction is N-methyl hydroxylation, leading to the formation of N-hydroxymethyl Banol. This initial hydroxylation can be a prelude to further oxidation or conjugation reactions.

While direct N-dealkylation (removal of the methyl group) of monoalkylcarbamates is not considered a primary initial step, the formation of the N-hydroxymethyl intermediate is a critical part of the oxidative process that can ultimately lead to the cleavage of the N-methyl group.

Another potential oxidative pathway is ring hydroxylation, where a hydroxyl group is introduced onto the aromatic ring of the xylenol moiety. This is a common metabolic route for aromatic compounds and serves to increase their water solubility, facilitating excretion. Although not explicitly detailed for this specific compound in the available literature, it is a plausible metabolic step based on the general metabolism of aromatic pesticides.

Hydrolytic cleavage of the ester linkage is a significant pathway in the biotransformation of this compound. This reaction is catalyzed by esterase enzymes, which are abundant in the liver and other tissues. The hydrolysis of the carbamate bond breaks the molecule into two main fragments: 2-chloro-4,5-xylenol and methylcarbamic acid. Methylcarbamic acid is unstable and is known to spontaneously decompose to methylamine (B109427) and carbon dioxide. This hydrolytic degradation is a crucial detoxification step, as the resulting phenolic compound is generally less toxic than the parent carbamate insecticide. The cleavage of the ester bond eliminates the acetylcholinesterase-inhibiting property of the carbamate.

Conjugation Reactions (e.g., Glucuronate Formation)

In biological systems, particularly in mammals, the metabolism of carbamates often involves conjugation reactions to facilitate their excretion. After an initial phase of metabolism (Phase I), which may involve oxidation or hydrolysis, the resulting metabolites can undergo Phase II conjugation. One of the key conjugation pathways is the formation of glucuronides.

While direct evidence for the glucuronidation of this compound is not extensively documented, the general metabolic pathway for carbamates suggests that its hydroxylated metabolites would be susceptible to conjugation with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases, increases the water solubility of the xenobiotic, thereby promoting its elimination from the body. For carbamates that are first metabolized in plants to form glycosides, these can be cleaved in animal systems to the aglycone, which is then available for conjugation into glucuronides or sulfates.

Degradation in Plants

Plants employ several mechanisms to detoxify carbamate insecticides. The degradation of this compound within plant tissues is expected to follow these established pathways.

Arylhydroxylation and Conjugation Mechanisms

A primary route for the detoxification of carbamates in plants is arylhydroxylation, which involves the introduction of a hydroxyl group onto the aromatic ring of the molecule. This reaction is a type of Phase I metabolism. Following hydroxylation, the resulting phenolic metabolite of this compound would readily undergo conjugation with endogenous molecules, most commonly sugars like glucose. This process, known as glycosylation, results in the formation of a glucoside conjugate, which is significantly more water-soluble and less toxic than the parent compound. These conjugates are then often sequestered into the plant's vacuoles or bound to cell wall components.

Hydrolytic Breakdown as a Detoxification Route

Another significant detoxification pathway for carbamates in plants is the hydrolytic breakdown of the carbamate ester linkage. This reaction is catalyzed by esterase enzymes and results in the formation of 6-chloro-3,4-xylenol, methylamine, and carbon dioxide. The hydrolysis effectively cleaves the molecule into less toxic components, which can then be further metabolized by the plant. The rate and extent of hydrolytic breakdown can vary depending on the plant species and environmental conditions.

Apoplastic System Distribution

The movement and distribution of carbamates within a plant are crucial for their efficacy and subsequent degradation. Carbamates are generally believed to be distributed throughout the plant via the apoplastic system. The apoplast consists of the non-living parts of the plant, including the cell walls and intercellular spaces. After uptake by the roots, this compound would likely be transported upwards with the flow of water in the xylem. This apoplastic movement allows for the distribution of the compound to various plant tissues where detoxification mechanisms such as hydroxylation, conjugation, and hydrolysis can occur.

Metabolism in Insects

Insects have evolved efficient enzymatic systems to metabolize insecticides, and the fat body is a primary site for these detoxification processes.

Enzymatic Degradation in Insect Fat Body

The insect fat body, analogous to the vertebrate liver, is rich in metabolic enzymes capable of degrading xenobiotics. The enzymatic degradation of this compound in the insect fat body is expected to involve a combination of oxidative and hydrolytic pathways. Mixed-function oxidases (MFOs) can introduce hydroxyl groups onto the molecule, while esterases can cleave the carbamate bond. These reactions mirror the detoxification pathways seen in other organisms and are a key determinant of an insect's susceptibility to this insecticide. The efficiency of these enzymatic degradation processes can vary significantly between different insect species.

Environmental Fate and Ecotoxicological Implications

Degradation and Persistence in Environmental Compartments

The persistence of Methyl (6-chloro-3,4-xylyl)carbamate in the environment is influenced by a combination of biotic and abiotic degradation processes. Like many carbamate (B1207046) insecticides, it is generally considered to be of low to moderate persistence. The primary routes of dissipation include microbial degradation and chemical hydrolysis, which are significantly affected by environmental conditions.

Once introduced into the soil, this compound is subject to several degradation and transformation processes that dictate its half-life and potential for leaching.

Microbial degradation is a critical pathway for the breakdown of carbamate pesticides in soil. ekb.egmdpi.com A diverse range of soil microorganisms, including bacteria, fungi, and actinomycetes, utilize these compounds as a source of carbon and nitrogen. mdpi.comnih.gov The initial and most common step in the microbial metabolism of N-methyl carbamates is the enzymatic hydrolysis of the carbamate ester linkage. nih.gov This cleavage results in the formation of the corresponding phenol (B47542) (6-chloro-3,4-xylenol) and methylcarbamic acid, which is unstable and further breaks down into methylamine (B109427) and carbon dioxide. nih.gov

Numerous microbial species have been identified with the capability to degrade carbamate insecticides. For instance, bacteria from genera such as Pseudomonas, Bacillus, and Arthrobacter have demonstrated the ability to hydrolyze carbamates. nih.govnih.gov Fungi, including species of Aspergillus, Trichoderma, and Penicillium, also play a significant role in the degradation process through their extracellular enzyme systems. mdpi.comnih.gov Actinomycetes are also involved in the breakdown of these compounds. The efficiency of these microbial populations in degrading this compound would depend on their adaptation to the presence of the pesticide, which can be enhanced in soils with a history of carbamate application. nih.gov

Table 1: Examples of Microorganisms Involved in Carbamate Degradation

| Microbial Group | Genus Examples | Role in Degradation |

|---|---|---|

| Bacteria | Pseudomonas, Bacillus | Hydrolysis of the carbamate ester bond. nih.gov |

| Fungi | Aspergillus, Trichoderma | Production of extracellular enzymes that break down the pesticide. mdpi.com |

Hydrolysis is a key abiotic process contributing to the degradation of this compound in soil. nih.gov This chemical reaction involves the cleavage of the ester bond by water, a process that is significantly influenced by soil pH. Carbamate insecticides are generally more susceptible to hydrolysis under alkaline conditions. nih.gov Therefore, in soils with a pH above 7, the rate of chemical hydrolysis is expected to increase, leading to a shorter half-life of the compound. The hydrolysis products are 6-chloro-3,4-xylenol and methylcarbamic acid.

The rate of degradation of this compound is not uniform across all soil types and is heavily dependent on various environmental factors.

Soil Type and Organic Matter: Soil composition, particularly the content of organic matter and clay, plays a crucial role. Soils with higher organic matter content tend to exhibit greater adsorption of carbamate pesticides. researchgate.netmdpi.com This binding can reduce the bioavailability of the pesticide for microbial degradation and leaching, potentially increasing its persistence. researchgate.netmdpi.com

pH: Soil pH has a dual effect on degradation. As mentioned, alkaline pH accelerates chemical hydrolysis. msuextension.org Conversely, soil pH also affects microbial community structure and activity, with neutral to slightly alkaline conditions often being optimal for the microbial populations responsible for pesticide degradation. researchgate.netnih.gov

Temperature: Higher temperatures generally increase the rate of both microbial activity and chemical reactions, leading to faster degradation of the pesticide. epa.gov

Moisture: Soil moisture content is critical for microbial function. Optimal moisture levels, typically between 50-70% of field capacity, promote microbial growth and enzymatic activity, thereby enhancing the degradation rate. Both excessively dry and waterlogged (anaerobic) conditions can inhibit the activity of aerobic degrading microorganisms.

Table 2: Influence of Environmental Factors on the Degradation of Carbamate Pesticides

| Factor | Influence on Degradation Rate | General Trend |

|---|---|---|

| Soil Organic Matter | High organic matter can increase adsorption, potentially slowing degradation. researchgate.netmdpi.com | Negative correlation |

| pH | Alkaline pH increases chemical hydrolysis; optimal pH enhances microbial activity. msuextension.org | Complex relationship |

| Temperature | Higher temperatures accelerate both microbial and chemical degradation. epa.gov | Positive correlation |

In agricultural settings, pesticides are often used in combination or rotation. The presence of other pesticides can influence the degradation of this compound. These interactions can be synergistic or antagonistic. For instance, the presence of another pesticide could inhibit the microbial populations responsible for degrading Xylylcarb. Conversely, some pesticide mixtures might stimulate microbial activity through co-metabolism, where the degradation of one compound is enhanced by the presence of another that serves as a primary energy source for the microorganisms. The specific nature of these interactions is highly dependent on the chemical properties of the pesticides involved and the composition of the soil microbial community.

Should this compound reach aquatic systems through runoff or leaching, its fate is primarily governed by hydrolysis and, to a lesser extent, photolysis. Carbamates are generally not highly persistent in water. researchgate.net Hydrolysis is the dominant degradation pathway, and its rate is highly pH-dependent, being significantly faster in alkaline waters. scilit.com For example, the half-life of a similar carbamate, carbaryl, in water can be as short as a couple of days under alkaline conditions. researchgate.net Photodegradation, the breakdown by sunlight, can also contribute to its dissipation in the upper layers of water bodies. Due to its susceptibility to hydrolysis, significant bioaccumulation in aquatic organisms is not generally expected. However, it is classified as very toxic to aquatic life, indicating that its presence, even transiently, can pose a risk to aquatic ecosystems. nih.gov

Aquatic Environmental Fate

Photodegradation in Water

Specific studies detailing the photodegradation of this compound in aqueous environments could not be identified. However, for the broader class of carbamate insecticides, photodegradation is recognized as a potential pathway of dissipation in water. The rate and extent of this process for carbamates can be influenced by several factors, including the intensity and wavelength of light, the presence of photosensitizing agents in the water, and the pH of the water. Generally, carbamates can be susceptible to breakdown upon exposure to ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of the carbamate ester bond and subsequent degradation of the molecule.

Aqueous Transport Mechanisms for Water-Soluble Carbamates

There is no specific information available on the aqueous transport mechanisms of this compound. As a general principle for water-soluble carbamates, their movement in aquatic systems is largely governed by the flow of water. Their solubility allows them to be transported over distances in rivers, streams, and through surface runoff from agricultural areas. The extent of this transport depends on the compound's specific water solubility, its potential for adsorption to sediment and organic matter, and the hydrological characteristics of the water body.

Persistence and Half-Life in Water

Quantitative data on the persistence and half-life of this compound in water are not available in the reviewed literature. For carbamate insecticides in general, their persistence in water can be variable. Factors influencing their longevity in aquatic environments include hydrolysis (breakdown in the presence of water), which is often pH-dependent, microbial degradation, and photodegradation. The half-life of carbamates in water can range from a few days to several weeks, depending on these environmental conditions.

Volatilization from Environmental Surfaces

Specific data regarding the volatilization of this compound from environmental surfaces such as soil and water could not be located. Volatilization is the process by which a substance evaporates into the atmosphere. For pesticides, this is influenced by the compound's vapor pressure, its water solubility, and its tendency to adsorb to soil particles. Carbamates as a class generally have low to moderate vapor pressures, suggesting that while some volatilization may occur, it is not typically considered the primary route of environmental dissipation for many compounds in this class.

Significance of Metabolites in Environmental Pathways

While comprehensive information on the environmental metabolites of this compound is scarce, a study has investigated its metabolism in bean plants. This research provides the only specific insight into the breakdown products of this particular compound. In general, the degradation of carbamate insecticides can produce various metabolites. The environmental significance of these metabolites depends on their own toxicity, persistence, and mobility. In some cases, the breakdown products can be as or more toxic than the parent compound, while in other instances, they are less harmful and more readily degraded. The nature and impact of the specific environmental metabolites of this compound remain an area requiring further research.

Ecotoxicological Research on Non-Target Organisms (Excluding Human Health)

Specific ecotoxicological studies on the effects of this compound on non-target organisms were not found in the available literature. However, as a carbamate insecticide, it is expected to share a similar mode of action with other compounds in its class, which is the inhibition of the enzyme acetylcholinesterase. This enzyme is crucial for the proper functioning of the nervous system in a wide range of organisms.

The ecotoxicological impact of carbamate insecticides on non-target organisms is a significant concern. Due to their mechanism of action, they can be toxic to a broad spectrum of invertebrates and vertebrates. The following table summarizes the general ecotoxicological effects of carbamate insecticides on various non-target organisms. It is important to reiterate that this is a generalization for the carbamate class and not specific data for this compound.

| Organism Group | General Ecotoxicological Effects of Carbamate Insecticides |

| Aquatic Invertebrates | High toxicity is often observed in crustaceans (e.g., Daphnia) and aquatic insects. Effects can include mortality, impaired reproduction, and altered behavior. |

| Fish | Toxicity can vary widely among different fish species and specific carbamate compounds. Effects can range from acute mortality to sublethal effects on growth, reproduction, and behavior. |

| Amphibians | Larval stages of amphibians can be particularly sensitive to carbamate exposure, which may lead to developmental abnormalities and mortality. |

| Birds | Avian toxicity of carbamates varies, with some compounds being highly toxic. Exposure can occur through ingestion of contaminated food or water. |

| Bees and other Pollinators | Carbamates are often highly toxic to bees and other beneficial insects. Exposure can lead to mortality and can have significant impacts on pollination services. |

| Soil Organisms | Earthworms and other soil invertebrates can be adversely affected by carbamate insecticides, which can disrupt soil ecosystem functions. |

Due to the absence of specific ecotoxicological data for this compound, a quantitative assessment of its risk to non-target organisms cannot be made. Research is needed to determine the specific toxicity of this compound to a range of representative non-target species to adequately characterize its environmental risk.

Avian Species Studies

The ecotoxicological profile of this compound has been evaluated in several avian species, with a particular focus on its potential as a temporary immobilizing agent.

Research into substituted phenyl N-methylcarbamates has identified this compound as an effective temporary immobilizing agent for certain bird species. usda.gov Studies were conducted on species such as starlings (Sturnus vulgaris) and red-winged blackbirds (Agelaius phoeniceus), which are often involved in agricultural damage. usda.govacs.org

In these studies, this compound was found to be exceptionally effective on starlings. usda.gov Eight out of twenty-two tested carbamates immobilized starlings at doses below 10 mg/kg. usda.gov Among these, this compound was one of two compounds that demonstrated a significant margin of safety, as indicated by a high ratio between the lethal dose and the immobilizing dose. usda.gov Further studies highlighted its effectiveness and safety factor on house finches (Carpodacus mexicanus). usda.gov While effective on starlings and house finches, the compound was less active on red-winged blackbirds. acs.org

Interactive Data Table: Avian Immobilization and Toxicity of this compound

| Species | Immobilizing Dose (TI50) (mg/kg) | Acute Oral Lethal Dose (LD50) (mg/kg) | Safety Factor (LD50/TI50) |

| Starling (Sturnus vulgaris) | 3.0 | 18.0 | >5 |

| House Finch (Carpodacus mexicanus) | 5.6 | >32.0 | >5.7 |

Note: Data extracted from studies on substituted phenyl N-methylcarbamates as temporary immobilizing agents for birds. usda.gov

The effectiveness of substituted phenyl N-methylcarbamates as avian immobilizing agents is closely linked to their chemical structure. usda.gov The presence of specific molecular features can enhance or diminish the desired immobilizing action. usda.govresearchgate.net

For avian activity, structure-activity correlations indicate that the presence of branched, low molecular weight alkyl or ether groups at the two- or three-positions of the phenyl ring can enhance the temporary immobilizing action. usda.gov Additionally, methyl groups at the three- or five-positions, or both, contribute to this effect. usda.gov The substitution of a sulfur- or nitrogen-containing group at the four-position of the phenyl ring is also a feature that tends to result in more active immobilizing agents. usda.gov Conversely, the addition of chlorine at the para (four-position) of the phenyl ring has been observed to lessen avian activity. usda.gov The phenyl N-methylcarbamates were found to be the most active chemical group for bird immobilization, whereas phenyl N-ethyl-, N-benzyl-, and N-phenyl derivatives were inactive. usda.govacs.org

Aquatic Invertebrate and Fish Toxicology

Information regarding the specific bioaccumulation potential of this compound in fish is not available in the reviewed scientific literature.

Terrestrial Invertebrates (e.g., Soil Organisms, Worms)

Insecticidal Efficacy Studies on Pest Species (e.g., Mosquitos, Corn Earworm)

Limited specific research data on the insecticidal efficacy of this compound against mosquitos and the corn earworm is available in publicly accessible literature. However, the insecticidal activity of closely related carbamate compounds provides insights into the potential efficacy of this specific chemical. Carbamate insecticides, as a class, function by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects. This mode of action generally confers broad-spectrum insecticidal activity.

Studies on various substituted phenyl N-methylcarbamates have demonstrated significant toxicity to mosquito species. The effectiveness of these compounds is highly dependent on the specific chemical structure, including the nature and position of substituent groups on the phenyl ring. For instance, research has shown that the positioning of alkyl and chloro groups can dramatically influence the toxicity of the carbamate to species such as Anopheles stephensi and Aedes aegypti. While direct data for this compound is not detailed in these studies, the general structure-activity relationships established for carbamates suggest that it would possess insecticidal properties.

The following tables present hypothetical efficacy data based on typical findings for structurally similar carbamate insecticides against common pest species. This is for illustrative purposes to demonstrate how such data would be presented.

Table 1: Hypothetical Toxicity of this compound Against Mosquito Species

| Pest Species | Life Stage | Method of Application | LC50 (ppm) | Reference |

|---|---|---|---|---|

| Anopheles gambiae (Malaria Mosquito) | Larvae | Water Treatment | 0.045 | [Hypothetical Data] |

| Aedes aegypti (Yellow Fever Mosquito) | Adult | Topical Application | 0.012 µg/insect | [Hypothetical Data] |

| Culex quinquefasciatus (Southern House Mosquito) | Adult | Residual Spray | 0.028 mg/m² | [Hypothetical Data] |

Table 2: Hypothetical Efficacy of this compound Against Corn Earworm (Helicoverpa zea)

| Life Stage | Method of Application | LD50 (µg/g) | Mortality (%) at 24 hours (Specific Dose) | Reference |

|---|---|---|---|---|

| 3rd Instar Larvae | Topical Application | 1.5 | 85% (at 2.0 µg/g) | [Hypothetical Data] |

| 3rd Instar Larvae | Dietary Incorporation | 5.2 (ppm in diet) | 92% (at 7.5 ppm) | [Hypothetical Data] |

These tables illustrate the type of data generated in insecticidal efficacy studies. The LC50 (Lethal Concentration, 50%) and LD50 (Lethal Dose, 50%) values are standard measures of the toxicity of a compound to a test population. Lower values indicate higher toxicity. Efficacy is also often reported as the percentage of mortality at a specific concentration or dose after a defined exposure period. The method of application is a critical factor, as it simulates different potential exposure routes in an agricultural or public health setting.

While specific experimental data for this compound remains elusive in the reviewed literature, its classification as a carbamate insecticide strongly suggests it would exhibit toxicity to a range of insect pests, including mosquitos and lepidopteran species like the corn earworm, through the inhibition of acetylcholinesterase.

Structure Activity Relationship Sar Studies

Correlating Molecular Structure with Biological Activity

The effectiveness of methyl (6-chloro-3,4-xylyl)carbamate as an insecticide is not a matter of chance but a result of its specific molecular design. This design allows it to interact with a crucial enzyme in the nervous system of insects and to effectively reach this target site.

Essential Structural Complementarity to Acetylcholinesterase

The primary mode of action for carbamate (B1207046) insecticides, including this compound, is the inhibition of the enzyme acetylcholinesterase (AChE). This enzyme is vital for the proper functioning of the central nervous system in both insects and mammals. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), a process that terminates nerve impulses.

The molecular structure of this compound is designed to be complementary to the active site of AChE. This structural mimicry allows the carbamate to bind to the enzyme, leading to its carbamoylation. This process inactivates the enzyme, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine at the nerve synapses leads to continuous nerve stimulation, paralysis, and ultimately the death of the insect. The specific arrangement of the substituted phenyl ring and the N-methylcarbamate group in this compound is crucial for this precise fit into the AChE active site.

Role of Lipid Solubility in Insecticidal Efficacy

For an insecticide to be effective, it must be able to penetrate the insect's cuticle and navigate through its biological membranes to reach the target site, in this case, the nervous system. The lipid solubility, or lipophilicity, of a compound plays a critical role in this process. The insect cuticle is a complex barrier with a waxy outer layer, making it more permeable to lipid-soluble substances.

Influence of Substituents on Phenyl Ring on Insecticidal and Immobilizing Properties

Research has shown that the presence of branched, low molecular weight alkyl or ether groups at the ortho- and meta-positions of the phenyl ring can enhance the immobilizing action of phenyl N-methylcarbamates. usda.gov For instance, methyl groups at the 3 and 4 positions, as seen in the xylyl structure of this compound, contribute to its efficacy. Studies on various monoalkyl substituted phenyl N-methylcarbamates have indicated that the position of the alkyl group is critical, with meta-alkyl derivatives often showing higher toxicity to insects like the housefly (Musca domestica) than ortho- or para-alkyl derivatives. documentsdelivered.com The toxicity of meta-alkyl substituted phenyl N-methylcarbamates has been observed to increase with the molecular weight of the alkyl group in the order of isopropyl > ethyl > methyl > H. documentsdelivered.com

The following table illustrates the effect of alkyl substitution on the toxicity of phenyl N-methylcarbamates to the housefly.

| Substituent on Phenyl Ring | Position | LD50 (µg/housefly) |

|---|---|---|

| H | - | >100 |

| 3-Methyl | meta | 1.5 |

| 3-Ethyl | meta | 0.8 |

| 3-Isopropyl | meta | 0.4511 |

| 4-Methyl | para | 7.5 |

| 2-Methyl | ortho | 10.0 |

The introduction of halogen atoms, such as chlorine, onto the phenyl ring can significantly influence the insecticidal activity. In the case of this compound, the chlorine atom is at the 6-position (equivalent to the ortho-position relative to the carbamate group). Generally, for monohalide derivatives, ortho-chloro substitution has been found to result in higher toxicity to houseflies than meta- or para-chloro substitutions. documentsdelivered.com The presence of a chlorine atom can alter the electronic distribution of the phenyl ring and increase the compound's stability, potentially protecting it from metabolic degradation within the insect.

The table below shows the effect of chlorine substitution on the toxicity of phenyl N-methylcarbamates to the housefly.

| Substituent on Phenyl Ring | Position | LD50 (µg/housefly) |

|---|---|---|

| 2-Chloro | ortho | 0.8 |

| 3-Chloro | meta | 1.2 |

| 4-Chloro | para | 3.0 |

The addition of sulfur- and nitrogen-containing groups to the phenyl ring has been shown to enhance the immobilizing and insecticidal properties of phenyl N-methylcarbamates. usda.gov For example, methylthio (-SCH3) and ethylthio (-SCH2CH3) substituted derivatives have demonstrated high toxicity. documentsdelivered.com Specifically, a substituted sulfur- or nitrogen-containing group at the para-position of the phenyl ring, in conjunction with methyl groups at the meta-positions, often results in more potent immobilizing agents. usda.gov For instance, 4-(methylthio)-3,5-xylyl N-methylcarbamate has been identified as an exceptionally effective immobilizing agent for birds. usda.gov These groups can influence the electronic nature of the molecule and may also provide additional points of interaction with the target enzyme or other biological molecules.

The following table provides examples of the toxicity of phenyl N-methylcarbamates with sulfur-containing substituents against the housefly.

| Substituent on Phenyl Ring | Position | LD50 (µg/housefly) |

|---|---|---|

| 4-Methylthio | para | 0.25 |

| 4-Ethylthio | para | 0.30 |

| 3,5-Dimethyl-4-methylthio | - | 0.10 |

Stability to Detoxification Enzymes and Its Impact on Activity

The detoxification of carbamate insecticides, including this compound, is primarily carried out by two major families of enzymes: esterases, which hydrolyze the carbamate ester bond, and cytochrome P450 monooxygenases (P450s), which catalyze oxidative metabolism of the molecule. The specific substitutions on the aromatic ring of this compound—a chlorine atom and two methyl groups (a xylyl moiety)—play a significant role in modulating its susceptibility to these enzymatic attacks, thereby influencing its insecticidal activity.

Research Findings

Detailed research into the metabolism of substituted phenyl methylcarbamates has elucidated the critical role of the nature and position of substituents on the aromatic ring in determining their stability and, consequently, their biological efficacy. The presence of the chlorine atom at the 6-position and the methyl groups at the 3- and 4-positions of the xylyl ring in this compound are not arbitrary; they are the result of extensive SAR studies aimed at optimizing insecticidal potency by balancing AChE inhibition with metabolic stability.

Influence of Chlorine Substitution: The introduction of a chlorine atom onto the phenyl ring generally increases the stability of the carbamate molecule towards enzymatic degradation. This is attributed to the electron-withdrawing nature of chlorine, which can influence the electronic properties of the carbamate ester linkage, making it less susceptible to hydrolysis by esterases. Furthermore, the presence of a halogen can sterically hinder the approach of detoxification enzymes to the active sites of the molecule. Studies on related chlorinated pesticides have shown that the position of the chlorine atom is crucial in determining the rate of metabolism.

Influence of the Xylyl (Dimethylphenyl) Moiety: The two methyl groups on the phenyl ring also contribute significantly to the metabolic stability of the compound. These bulky alkyl groups can create steric hindrance, physically blocking the active sites of detoxification enzymes, particularly P450s, from accessing the aromatic ring for oxidative attack. This steric shielding slows down the rate of hydroxylation and subsequent detoxification pathways. The relative positions of these methyl groups are optimized to maximize this protective effect while maintaining the necessary conformational shape for effective binding to the target AChE enzyme.

The interplay between the electronic effects of the chlorine atom and the steric effects of the xylyl group results in a molecule with enhanced stability against both hydrolytic and oxidative detoxification mechanisms. This increased persistence at the site of action leads to a more sustained inhibition of AChE, which in turn translates to higher insecticidal activity.

The following table summarizes the conceptual impact of the structural features of this compound on its interaction with detoxification enzymes and the resulting effect on its biological activity.

| Structural Feature | Enzyme Family Targeted | Mechanism of Stability Enhancement | Impact on Activity |

| 6-Chloro Group | Esterases, Cytochrome P450s | Electronic (electron-withdrawing), Steric Hindrance | Increased |

| 3,4-Xylyl Group | Cytochrome P450s, Esterases | Steric Hindrance | Increased |

This table is a conceptual representation based on established principles of carbamate insecticide metabolism and is not derived from a single specific study on this compound.

It is the cumulative effect of these structural modifications that endows this compound with a favorable balance of potent AChE inhibition and sufficient metabolic stability, making it an effective insecticide. The rational design of such molecules, based on a thorough understanding of SAR principles and enzymatic detoxification pathways, is a cornerstone of modern pesticide development.

Analytical Methodologies in Chemical Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a powerful laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

Gas Chromatography (GC)

Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. GC is often used to test the purity of a particular substance, or for separating the different components of a mixture.

The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography for detecting electronegative compounds, particularly those containing halogens, such as the chlorine atom in Methyl (6-chloro-3,4-xylyl)carbamate. measurlabs.comscioninstruments.com The ECD operates by using a radioactive beta particle (electron) emitter, typically Nickel-63. scioninstruments.com The emitted electrons ionize the carrier gas, creating a steady current. When an electronegative analyte passes through the detector, it captures some of the electrons, causing a decrease in the current which is measured as a positive signal. scioninstruments.com

Due to its selectivity for electronegative compounds, the ECD is less susceptible to interference from non-halogenated background compounds. epa.gov For the analysis of some carbamates, a derivatization step may be necessary to improve their volatility and thermal stability for GC analysis. journalijcar.org For instance, derivatization with a reagent like 1-fluoro-2,4-dinitrobenzene (B121222) can be performed before GC-ECD analysis. journalijcar.org

Table 1: Typical GC-ECD Operating Conditions for Carbamate (B1207046) Analysis

| Parameter | Value |

| Column | Capillary, e.g., DB-5 or DB-1701 epa.gov |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Nitrogen or Argon/Methane tdi-bi.com |

| Oven Program | Temperature gradient, e.g., 150°C to 280°C |

The high sensitivity and selectivity of GC-ECD make it particularly advantageous for residue analysis of chlorinated pesticides in environmental and biological samples. measurlabs.com This technique can detect trace amounts of these compounds, often at the parts-per-billion (ppb) level. tdi-bi.com The ability to quantify low levels of residues is crucial for monitoring environmental contamination and ensuring food safety. The robustness of the method allows for its application in complex matrices such as soil, water, and agricultural products. journalijcar.orgnih.gov The use of dual-column systems can further enhance the confirmation of analyte identity, reducing the likelihood of false positives. epa.gov

Liquid Chromatography (LC) / High-Performance Liquid Chromatography (HPLC)

Liquid chromatography (LC) and its high-pressure variant, high-performance liquid chromatography (HPLC), are powerful techniques for the separation, identification, and quantification of compounds. HPLC is often a preferred method for the analysis of thermally labile compounds like many carbamates, as it operates at or near ambient temperatures, thus avoiding thermal degradation. taylorfrancis.comepa.gov

UV detection is a common method used in HPLC. usgs.gov It relies on the principle that many organic compounds, including those with aromatic rings like this compound, absorb light in the ultraviolet-visible spectrum. The amount of light absorbed is proportional to the concentration of the analyte. For many carbamates, detection wavelengths are often set around 220 nm. researchgate.netresearchgate.net

The sensitivity of HPLC-UV for carbamate analysis can be in the nanogram range. astm.org To enhance sensitivity, especially for trace-level analysis in complex samples like environmental water, a pre-concentration step using solid-phase extraction (SPE) is often employed. researchgate.netthermofisher.com This allows for the detection of carbamates at levels as low as micrograms per liter (µg/L). thermofisher.com HPLC-UV methods are widely used for the routine analysis of carbamate pesticides in various matrices, including water, soil, and food products. researchgate.netnih.gov

Table 2: General HPLC-UV Parameters for Carbamate Pesticide Analysis

| Parameter | Typical Setting |

| Column | C18 reversed-phase researchgate.net |

| Mobile Phase | Acetonitrile (B52724)/Water gradient researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection Wavelength | 220 nm researchgate.netresearchgate.net |

| Injection Volume | 10-100 µL |

HPLC-UV is a valuable tool for studying the degradation kinetics of chemical compounds. By monitoring the decrease in the concentration of the parent compound and the appearance of degradation products over time, the rate of degradation can be determined. sctunisie.org For carbamates, hydrolysis is a significant degradation pathway, and its rate is often pH-dependent. scielo.brulisboa.pt

In a typical degradation study, a solution of the carbamate is subjected to specific conditions (e.g., different pH values, temperatures, or light exposure), and samples are taken at various time intervals. sctunisie.orgnih.gov These samples are then analyzed by HPLC-UV to quantify the remaining carbamate. The data obtained can be used to calculate the degradation rate constants and half-life of the compound under the studied conditions. nih.gov Such studies are essential for assessing the environmental fate and persistence of pesticides like this compound.

Sample Preparation and Cleanup Procedures

Effective sample preparation is a crucial prerequisite for reliable analytical results, aiming to isolate the target analyte from interfering matrix components. For this compound, a variety of techniques are employed to ensure clean extracts suitable for chromatographic analysis.

Liquid Chromatographic Cleanup

Liquid chromatographic techniques are extensively used for the cleanup of sample extracts containing carbamate pesticides. Solid-phase extraction (SPE) is a predominant method, utilizing cartridges packed with specific sorbents to retain either the analyte or the interfering substances. For N-methylcarbamates, aminopropyl-bonded silica (B1680970) SPE columns have demonstrated superiority over other phases like unbonded silica or octadecyl-bonded silica for cleanup in various food matrices. nih.gov The eluate from the initial extraction is passed through the cartridge, and the fraction containing the carbamates is collected for analysis.

Another widely adopted cleanup technique, particularly for complex matrices like fruits, vegetables, and soil, is dispersive solid-phase extraction (dSPE). This method is a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. After an initial extraction with an organic solvent, a combination of salts and sorbents is added to an aliquot of the extract. Common sorbents used for carbamate analysis include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences like fats, and graphitized carbon black (GCB) for pigment removal, although GCB may also adsorb planar pesticides. researchgate.netresearchgate.net Zirconia-based sorbents have also been evaluated for their effectiveness in cleaning up fatty matrices. researchgate.net

Extraction Techniques (e.g., Methylene (B1212753) Chloride Extraction)

The initial step in sample preparation involves extracting the target analyte from the sample matrix. Methylene chloride (dichloromethane) has traditionally been a solvent of choice for the extraction of a broad range of semivolatile organic compounds, including carbamate pesticides, from various matrices due to its powerful solvating properties. eurl-pesticides.eubiotage.com It is effective in extracting both polar and non-polar compounds. eurl-pesticides.eu For instance, a method for determining carbamates in liver tissue utilizes methylene chloride for the initial extraction. nih.gov

In recent years, the QuEChERS method has gained prominence for the extraction of pesticide residues from food and environmental samples. This procedure typically involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts like magnesium sulfate (B86663) and sodium chloride. chromatographyonline.commhlw.go.jp The acetonitrile layer is then subjected to the dSPE cleanup described previously. The QuEChERS approach is favored for its speed, simplicity, and reduced solvent consumption.

The table below summarizes common extraction techniques used for carbamate analysis.

| Extraction Technique | Typical Solvent(s) | Target Matrices | Key Advantages |

| Liquid-Liquid Extraction | Methylene Chloride | Water, Biological Tissues | High extraction efficiency for a wide range of compounds. eurl-pesticides.eu |

| Solid-Phase Extraction (SPE) | Methanol, Acetonitrile, Dichloromethane | Water | High selectivity and concentration factor. scielo.br |

| QuEChERS | Acetonitrile | Fruits, Vegetables, Soil, Plant Tissues | Fast, simple, low solvent usage, and effective for multi-residue analysis. chromatographyonline.commhlw.go.jp |

| Ultrasonic Extraction | Acetonitrile, Acetonitrile-Water mixtures | Soil, Crops | Enhanced extraction efficiency through cavitation. ulpgc.es |

Derivatization for Enhanced Chromatographic Performance

Derivatization is a chemical modification process employed to improve the analytical characteristics of a compound, particularly for gas chromatography (GC). Carbamates, being thermally labile, often require derivatization to increase their volatility and thermal stability, preventing their degradation in the hot GC injector and column. biotage.com

One common derivatization approach for carbamates is acylation using reagents like heptafluorobutyric anhydride (B1165640) (HFBA). nih.govresearchgate.net This reaction targets the N-H group of the carbamate, replacing the hydrogen with a bulky, fluorinated group, which enhances volatility and allows for sensitive detection using an electron capture detector (ECD). nih.gov Another technique is flash methylation, which occurs in the heated GC injection port, converting the carbamates into more stable methyl derivatives. biotage.com

For high-performance liquid chromatography (HPLC), post-column derivatization is a well-established technique for the sensitive detection of N-methylcarbamates. After the carbamates are separated on the HPLC column, they are hydrolyzed to methylamine (B109427). The methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol to form a highly fluorescent derivative, which can be detected with high sensitivity by a fluorescence detector. nih.govnih.gov

The following table outlines common derivatization strategies for carbamate analysis.

| Derivatization Strategy | Reagent | Analytical Technique | Purpose |

| Acylation | Heptafluorobutyric anhydride (HFBA) | GC-ECD, GC-MS | Increases volatility and thermal stability, enhances detector response. nih.govresearchgate.net |

| Flash Methylation | Methylating agents | GC-MS/MS | In-injector derivatization to form more stable methyl derivatives. biotage.com |

| Post-column reaction | o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Forms highly fluorescent derivatives for sensitive detection. nih.govnih.gov |

Matrix-Specific Analytical Considerations (e.g., Soil, Water, Plant Tissues)

The choice of analytical methodology is heavily influenced by the complexity of the sample matrix. Different matrices present unique challenges in terms of co-extracted interfering substances.

Soil: Soil is a complex matrix containing organic matter, minerals, and a diverse microbial population. The QuEChERS method has been successfully adapted for the analysis of pesticide residues in soil. chromatographyonline.commdpi.com However, matrix effects, where co-extracted components suppress or enhance the analyte signal in the mass spectrometer, are a significant concern. nih.gov To mitigate this, matrix-matched calibration standards are often necessary for accurate quantification. chromatographyonline.com

Water: Water samples are generally considered cleaner matrices compared to soil or plant tissues. However, for the determination of trace levels of pesticides, a pre-concentration step is usually required. Solid-phase extraction (SPE) is the most common technique for this purpose, allowing for the analysis of large sample volumes and achieving low detection limits. scielo.br The choice of SPE sorbent is critical for efficient retention of the target carbamates.

Plant Tissues: The analysis of plant tissues is complicated by the presence of pigments (e.g., chlorophyll), waxes, lipids, and sugars, which can interfere with the analysis and contaminate the chromatographic system. The QuEChERS method is widely used for plant matrices, with the dSPE cleanup step being crucial for removing these interferences. nih.govnih.gov The selection of dSPE sorbents must be carefully optimized for each type of plant material to ensure adequate cleanup without significant loss of the target analyte. researchgate.net

Development of Sensitive and Quantitative Research Methods

The development of analytical methods for this compound focuses on achieving high sensitivity, selectivity, and accuracy for its quantification at trace levels. Modern analytical instrumentation plays a pivotal role in meeting these requirements.

Liquid chromatography and gas chromatography coupled with tandem mass spectrometry (LC-MS/MS and GC-MS/MS) are the state-of-the-art techniques for the quantitative analysis of pesticide residues. biotage.comnih.gov These methods offer excellent selectivity by monitoring specific precursor-to-product ion transitions for the target analyte, which significantly reduces the impact of matrix interferences. biotage.com This high selectivity allows for the achievement of very low limits of detection (LOD) and limits of quantification (LOQ), often in the low parts-per-billion (ppb) range. nih.gov

For accurate quantification, especially when using LC-MS/MS, addressing matrix effects is crucial. The use of matrix-matched calibration curves, where the calibration standards are prepared in blank matrix extract, is a common strategy to compensate for signal suppression or enhancement. chromatographyonline.com The standard addition method or the use of isotopically labeled internal standards can also provide more accurate quantification in complex matrices.

The table below presents typical performance data for the analysis of carbamates in various matrices, illustrating the sensitivity and precision of modern analytical methods.

| Analytical Method | Matrix | Analyte(s) | LOQ (ppb) | Average Recovery (%) | RSD (%) |

| LC with post-column derivatization | Liver | 10 Carbamates | 5-20 | >80 | <17 |

| QuEChERS-GC/MS/MS | Soil | 216 Pesticides | 5-10 | 65-116 | ≤17 |

| QuEChERS-LC-MS/MS | Vegetables | Carbamates | 5 | 91-109 | <10 |

| SPE-HPLC | Water | Carbamates | 0.062 | - | ≤1.2 |

Data compiled from various sources. nih.govactapol.net LOQ: Limit of Quantification, RSD: Relative Standard Deviation.

Research Gaps and Future Academic Directions

Uncharacterized Environmental Pathways and Distribution

A fundamental research gap is the lack of information on the environmental pathways and distribution of Methyl (6-chloro-3,4-xylyl)carbamate. The movement of a pesticide in the environment is governed by its physicochemical properties, which dictate its partitioning between soil, water, and air. For many carbamates, microbial degradation and hydrolysis are primary dissipation pathways. researchgate.netinchem.org However, the persistence and mobility of this specific compound are unknown. Future research must prioritize characterizing key environmental fate parameters.

Key research objectives should include:

Soil Adsorption/Desorption (Koc): Determining the soil organic carbon-water (B12546825) partitioning coefficient is essential to predict the compound's mobility. A high Koc value would suggest it binds tightly to soil particles, limiting leaching into groundwater but increasing potential for surface runoff, whereas a low value would indicate higher mobility.

Persistence (DT50): Quantifying the time it takes for 50% of the applied compound to dissipate in various soil types and aquatic systems is critical. Environmental conditions such as temperature, pH, and microbial activity significantly influence degradation rates. researchgate.net

Volatility (Henry's Law Constant): Understanding the potential for volatilization from soil and water surfaces is necessary to assess its potential for atmospheric transport.

Table 1: Essential Environmental Fate Parameters Requiring Investigation for this compound

| Parameter | Symbol | Significance | Status |

|---|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient | Koc | Predicts mobility in soil and potential for leaching. | Data Not Available |

| Soil Half-Life | DT₅₀ (Soil) | Indicates persistence in the terrestrial environment. | Data Not Available |

| Aquatic Hydrolysis Half-Life | DT₅₀ (Water) | Measures degradation rate in water at various pH levels. | Data Not Available |

| Photodegradation Half-Life | DT₅₀ (Photo) | Determines susceptibility to breakdown by sunlight. | Data Not Available |

Comprehensive Data on Environmental Concentrations and Fate in Specific Compartments (e.g., Surface Water, Groundwater)

There is a complete absence of published data on the measured environmental concentrations of this compound in any environmental compartment. Monitoring studies for other carbamates, such as carbofuran, carbaryl, and methomyl, have confirmed their presence in river systems and groundwater, highlighting the potential for contamination from this class of pesticides. nih.govdaneshyari.com

Future academic directions must include:

Development of Monitoring Programs: Establishing targeted monitoring in agricultural regions where this pesticide might be used is a primary necessity. Samples from surface water (rivers, lakes) and groundwater should be analyzed to determine the extent of contamination, if any.

Fate in Aquatic Systems: Research is needed to understand its behavior in water and sediment. Studies on natural river biofilms have shown varying degradation rates for different carbamates, influenced by the season and the specific microbial communities present. nih.gov Similar investigations are required for this compound to predict its persistence in aquatic ecosystems. The coexistence of other pesticides can also affect degradation rates. daneshyari.com

Synergistic Effects with Other Environmental Contaminants

The potential for synergistic effects between this compound and other environmental contaminants is a critical and unexamined area. Pesticides are rarely found in isolation in the environment. Studies on other carbamates and organophosphates, which share the common toxic mechanism of acetylcholinesterase inhibition, have demonstrated that mixtures can result in synergistic toxicity, where the combined effect is greater than additive. nih.govnih.gov This means that single-chemical risk assessments are likely to underestimate the true ecological impact in environments where mixtures occur. nih.gov

Future research should focus on:

Mixture Toxicity Studies: Laboratory and microcosm studies are needed to assess the combined toxicity of this compound with other commonly used pesticides (e.g., other carbamates, organophosphates, pyrethroids). These studies should evaluate effects on non-target organisms such as aquatic invertebrates, fish, and beneficial insects. researchgate.net

Concentration-Dependent Effects: Research has shown that interactions can be concentration-dependent, with some mixtures exhibiting antagonism at low concentrations and synergism at higher levels. researchgate.netresearchgate.netbohrium.com Investigating these relationships is crucial for accurate risk modeling.

Advanced Metabolic Profiling and Identification of Novel Metabolites

The metabolic pathways of this compound in soil microorganisms, plants, and animals are unknown. For carbamates in general, metabolism is a key process of detoxification, but it can also lead to the formation of metabolites that are equally or more toxic than the parent compound. inchem.orgnih.gov The primary metabolic step for many carbamates is the hydrolysis of the ester bond, yielding a phenol (B47542) derivative, methylamine (B109427), and carbon dioxide. researchgate.netnih.gov Subsequent degradation of the aromatic ring often follows. nih.gov

Future academic work should include:

Microbial Degradation Studies: Isolation and characterization of soil and aquatic microorganisms capable of degrading this compound are needed to elucidate the specific enzymatic pathways involved. researchgate.netnih.gov

Plant and Animal Metabolism: Investigating the metabolic fate in representative plant and animal models is essential. Studies on the related compound 3,5-Xylyl Methylcarbamate (XMC) in insects, for instance, identified metabolites formed through hydroxylation of the benzene (B151609) ring and methyl groups. nih.gov Similar studies would clarify the biotransformation of this compound and the chemical nature of its terminal residues.

Metabolite Identification and Toxicity: Advanced analytical techniques should be used to identify the full spectrum of metabolites. Once identified, the toxicity of these novel compounds must be assessed to determine if they pose an environmental risk. The degradation of some carbamates is known to generate toxic intermediates. nih.gov

Development of Novel Analytical Techniques for Trace Analysis

The lack of environmental data for this compound is intrinsically linked to the absence of specific, validated, and highly sensitive analytical methods for its detection in complex matrices like soil, water, and biological tissues. While general methods for analyzing carbamate (B1207046) and chlorinated pesticides exist, they must be adapted and validated for this specific analyte. chromatographyonline.comgcms.cz

Key priorities for future research include:

Method Development and Validation: There is a need to develop robust analytical methods, likely using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with tandem mass spectrometry (MS/MS). researchgate.netnih.gov Given that carbamates can be thermally labile, LC-MS/MS is often the preferred technique. nih.govoup.com

Sample Preparation: The development of efficient sample extraction and clean-up procedures is crucial for achieving low detection limits. Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method have proven effective for multiresidue analysis of carbamates in various samples and should be optimized for this compound. nih.govoup.com

Trace Level Quantification: The goal should be to achieve limits of quantification (LOQ) in the parts-per-trillion (ng/L) or low parts-per-billion (µg/kg) range to enable meaningful environmental monitoring and ecotoxicological studies. chromatographyonline.comnih.gov

Table 2: Potential Analytical Methods for Trace Analysis of this compound

| Technique | Abbreviation | Application and Significance |

|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Suitable for volatile and semi-volatile compounds. May require derivatization for thermally unstable carbamates. Provides structural confirmation. chromatographyonline.comcromlab-instruments.es |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry | HPLC-MS/MS or UHPLC-MS/MS | Preferred method for many carbamates due to its applicability to non-volatile and thermally labile compounds. Offers high sensitivity and selectivity. nih.govoup.com |

Q & A

Q. What are the established synthetic pathways for Methyl (6-chloro-3,4-xylyl)carbamate, and how can reaction conditions be optimized?